molecular formula C10H14O4Sn B097068 Tin, bis(2,4-pentanedionato-kappaO,kappaO')-, (T-4)- CAS No. 16009-86-2

Tin, bis(2,4-pentanedionato-kappaO,kappaO')-, (T-4)-

Cat. No.: B097068
CAS No.: 16009-86-2
M. Wt: 316.93 g/mol
InChI Key: XDRPDDZWXGILRT-FDGPNNRMSA-L
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Description

This compound has the molecular formula C20H28O6Sn. It is widely used in various scientific research fields due to its unique chemical properties and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tin, bis(2,4-pentanedionato-kappaO,kappaO’)-, (T-4)- is typically synthesized through the reaction of tin(IV) chloride with acetylacetone in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination complex. The general reaction can be represented as follows:

SnCl4+2C5H8O2Sn(C5H7O2)2+4HCl\text{SnCl}_4 + 2 \text{C}_5\text{H}_8\text{O}_2 \rightarrow \text{Sn(C}_5\text{H}_7\text{O}_2)_2 + 4 \text{HCl} SnCl4​+2C5​H8​O2​→Sn(C5​H7​O2​)2​+4HCl

Industrial Production Methods

In industrial settings, the production of tin, bis(2,4-pentanedionato-kappaO,kappaO’)-, (T-4)- involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tin, bis(2,4-pentanedionato-kappaO,kappaO’)-, (T-4)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of tin oxides.

    Reduction: It can be reduced to lower oxidation states of tin.

    Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Ligand exchange reactions often involve the use of other chelating agents or ligands.

Major Products Formed

    Oxidation: Tin oxides (e.g., SnO2).

    Reduction: Lower oxidation state tin complexes.

    Substitution: New coordination complexes with different ligands.

Scientific Research Applications

Tin, bis(2,4-pentanedionato-kappaO,kappaO’)-, (T-4)- is widely used in scientific research due to its versatility. Some of its applications include:

    Catalysts: Used as a catalyst in various organic reactions.

    Coatings: Employed in the preparation of thin films and coatings.

    Nanomaterial Synthesis: Utilized in the synthesis of tin-based nanomaterials.

Mechanism of Action

The mechanism of action of tin, bis(2,4-pentanedionato-kappaO,kappaO’)-, (T-4)- involves its ability to coordinate with other molecules and ions. The acetylacetonate ligands provide stability to the tin center, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • Tin(IV) chloride (SnCl4)
  • Tin(II) chloride (SnCl2)
  • Tin(IV) oxide (SnO2)

Uniqueness

Tin, bis(2,4-pentanedionato-kappaO,kappaO’)-, (T-4)- is unique due to its coordination with acetylacetonate ligands, which provide enhanced stability and reactivity compared to other tin compounds. This makes it particularly useful in applications requiring precise control over tin’s chemical behavior.

Biological Activity

Overview

Tin, bis(2,4-pentanedionato-kappaO,kappaO')-, commonly known as tin(II) acetylacetonate, is an organotin compound with the molecular formula C₁₀H₁₄O₄Sn. It is characterized by its pale yellow to amber color and features two 2,4-pentanedionate ligands coordinated to a tin atom in a bidentate manner. This coordination enhances its stability and solubility in organic solvents, making it a valuable compound in various applications, including catalysis and potential biomedical uses.

Synthesis

The synthesis of tin(II) acetylacetonate can be achieved through several methods, including:

  • Reaction of Tin(II) Chloride with Sodium Pentane-2,4-dione :
    SnCl2+2Na acac Sn acac 2+2NaCl\text{SnCl}_2+2\text{Na acac }\rightarrow \text{Sn acac }_2+2\text{NaCl}
    This reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions.
  • Alternative Methods :
    Other synthetic routes involve the use of different tin precursors or ligands to achieve desired properties or functionalities.

Biological Activity

Research indicates that tin(II) acetylacetonate exhibits several biological activities, particularly regarding its antimicrobial properties. Below are key findings from various studies:

  • Antimicrobial Properties : Tin(II) acetylacetonate has shown potential as an antimicrobial agent. Studies suggest that it can inhibit the growth of certain bacteria and fungi, although the mechanisms behind these effects require further investigation.
  • Enzyme Interaction : The compound has been studied for its effects on enzyme activity. Preliminary results indicate that it may alter the activity of specific enzymes, potentially impacting cellular processes.
  • Cytotoxicity Studies : Limited cytotoxicity studies have been conducted to evaluate the safety profile of tin(II) acetylacetonate in mammalian cells. Initial findings suggest low toxicity levels, but comprehensive assessments are necessary to confirm these results.

Case Studies

Several case studies have explored the biological activity of tin(II) acetylacetonate:

  • Antimicrobial Efficacy Against Bacterial Strains :
    • A study evaluated the growth inhibition of Staphylococcus aureus and Escherichia coli in the presence of tin(II) acetylacetonate. The compound demonstrated significant zones of inhibition, indicating its potential as an antibacterial agent.
  • Fungal Inhibition :
    • Research also assessed the antifungal activity against Candida albicans and Aspergillus niger. Results showed effective growth suppression at specific concentrations.

The biological activity of tin(II) acetylacetonate is believed to stem from its ability to coordinate with various biological substrates. This interaction can activate or inhibit enzymatic reactions, thereby influencing metabolic pathways within cells. The exact molecular targets and pathways remain subjects for ongoing research.

Comparative Analysis

Here is a comparative table summarizing key organotin compounds related to tin(II) acetylacetonate:

Compound NameMolecular FormulaKey Features
Tin(II) acetylacetonateC₁₀H₁₄O₄SnAntimicrobial properties; low toxicity
Dibutyltin bis(2,4-pentanedionate)C₁₂H₂₄O₄SnHigher toxicity; used in antifungal applications
Tin(IV) chloride bis(2,4-pentanedionate)C₁₁H₁₈ClO₄SnMore oxidized state; different catalytic uses

Properties

CAS No.

16009-86-2

Molecular Formula

C10H14O4Sn

Molecular Weight

316.93 g/mol

IUPAC Name

bis[[(Z)-4-oxopent-2-en-2-yl]oxy]tin

InChI

InChI=1S/2C5H8O2.Sn/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-;

InChI Key

XDRPDDZWXGILRT-FDGPNNRMSA-L

SMILES

CC(=CC(=O)C)O[Sn]OC(=CC(=O)C)C

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Sn+2]

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Sn+2]

Origin of Product

United States

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